
(2-(tert-Butoxy)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(tert-Butoxy)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.
Preparation Methods
The synthesis of (2-(tert-Butoxy)pyridin-4-yl)boronic acid typically involves the reaction of a 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a suitable boric acid ester to form a pyridine-boron complex. Finally, the complex is treated with a proton source to yield the desired boronic acid .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2-(tert-Butoxy)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions include various boronic esters, boranes, and substituted pyridines .
Scientific Research Applications
(2-(tert-Butoxy)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds
Mechanism of Action
The mechanism of action of (2-(tert-Butoxy)pyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the pyridine ring and the steric effects of the tert-butoxy group .
Comparison with Similar Compounds
(2-(tert-Butoxy)pyridin-4-yl)boronic acid can be compared with other boronic acids and esters, such as:
4-Pyridinylboronic acid: Similar in structure but lacks the tert-butoxy group, which can affect its reactivity and stability.
Pinacol boronic esters: These compounds are more stable and easier to handle but may require different reaction conditions for cross-coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: This compound has a different boronic acid moiety and is used in different types of coupling reactions.
The uniqueness of this compound lies in its combination of the pyridine ring and the tert-butoxy group, which provides distinct electronic and steric properties that can be advantageous in specific synthetic applications.
Properties
Molecular Formula |
C9H14BNO3 |
|---|---|
Molecular Weight |
195.03 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-9(2,3)14-8-6-7(10(12)13)4-5-11-8/h4-6,12-13H,1-3H3 |
InChI Key |
PZWAXBMABYFYCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


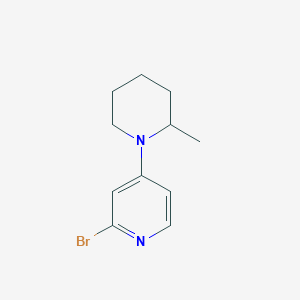
![6-Amino-4-(4-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051257.png)
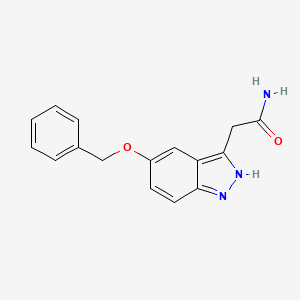

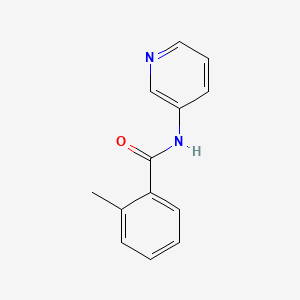
![4-hydroxy-N-(3-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051273.png)
![[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051284.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051286.png)
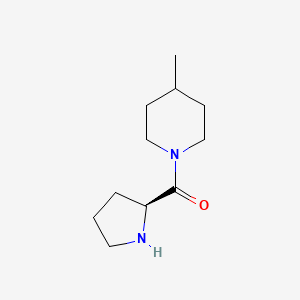
![3-Methyl-2-(3-methylbutyl)-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051299.png)

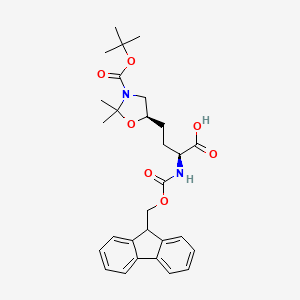
![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)
